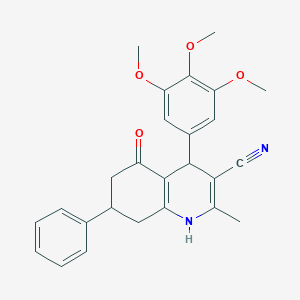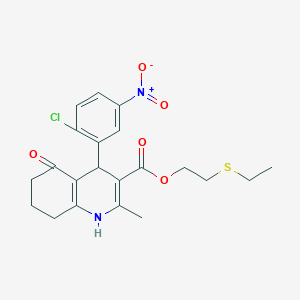![molecular formula C20H22N2O5S B4983095 phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid, also known as PSB-1115, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid is not fully understood, but it has been suggested to act through multiple pathways. In neuroscience, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the Akt/mTOR signaling pathway, which are involved in neuronal survival and synaptic plasticity. In immunology, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the production of pro-inflammatory cytokines. In cancer research, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been reported to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to have various biochemical and physiological effects, depending on the research application. In neuroscience, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been shown to improve spatial memory and reduce oxidative stress in animal models of Alzheimer's disease. In immunology, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of autoimmune diseases. In cancer research, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been reported to inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
実験室実験の利点と制限
One of the advantages of using phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid in lab experiments is its high purity and good yields obtained through the synthesis method. phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has also been reported to have low toxicity and good solubility in aqueous solutions. However, one of the limitations of using phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid is its relatively low stability in biological fluids, which may affect its efficacy in in vivo experiments.
将来の方向性
There are several future directions for the research on phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid. In neuroscience, further studies are needed to investigate the long-term effects of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid on cognitive function and neuronal survival in animal models of Alzheimer's disease. In immunology, more research is needed to elucidate the mechanism of action of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid in modulating the immune response and its potential therapeutic applications in autoimmune diseases. In cancer research, further studies are needed to evaluate the efficacy of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid in animal models of cancer and its potential as a cancer therapeutic agent.
Conclusion:
In conclusion, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid is a chemical compound that has potential therapeutic applications in various fields of research, including neuroscience, immunology, and cancer. The synthesis method for phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid involves the reaction of 4-(1-piperidinylsulfonyl)benzoic acid with phenylglycine using a coupling agent such as EDC. phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to act through multiple pathways and have various biochemical and physiological effects, depending on the research application. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid.
合成法
The synthesis of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid involves the reaction of 4-(1-piperidinylsulfonyl)benzoic acid with phenylglycine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through recrystallization or column chromatography. This method has been reported to yield phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid with high purity and good yields.
科学的研究の応用
Phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to have potential therapeutic applications in various fields of research, including neuroscience, immunology, and cancer. In neuroscience, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In immunology, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to modulate the immune response and reduce inflammation in animal models of autoimmune diseases. In cancer research, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been reported to inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
特性
IUPAC Name |
2-phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-19(21-18(20(24)25)15-7-3-1-4-8-15)16-9-11-17(12-10-16)28(26,27)22-13-5-2-6-14-22/h1,3-4,7-12,18H,2,5-6,13-14H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSFHNZLPENFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide](/img/structure/B4983012.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B4983016.png)

![5-(2-hydroxy-5-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4983042.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4983050.png)

![2,2'-({[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}imino)diethanol](/img/structure/B4983071.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)